9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention due to its potential biological activities, especially in cancer treatment. This compound is characterized by its unique structure, which includes a methyl group and a 4-methylbenzyl substituent, contributing to its pharmacological properties. Indoloquinoxalines are known for their ability to intercalate DNA and exhibit cytotoxic effects against various cancer cell lines.
The compound is classified under heterocyclic compounds and specifically falls within the category of indole derivatives. It is synthesized through reactions involving indole-based precursors and has been studied for its anticancer properties. Research has shown that derivatives of indolo[2,3-b]quinoxaline can exhibit significant cytotoxicity against a range of human tumor cell lines, making them candidates for further pharmacological exploration .
The synthesis of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
This method has been reported to yield various substituted indoloquinoxaline derivatives with varying biological activities.
The molecular structure of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline features:
The compound's molecular formula can be represented as , with a molecular weight of approximately 278.35 g/mol. The structural characteristics contribute to its interaction with biological targets such as DNA.
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can participate in various chemical reactions:
These reactions underline its potential as an anticancer agent.
The mechanism of action for 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline primarily involves:
Studies have indicated that the compound's binding affinity to DNA correlates with its cytotoxicity against cancer cells .
The physical properties of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline include:
Chemical properties include:
Data regarding melting point or boiling point may vary based on synthesis methods but should be determined experimentally for precise applications.
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline holds promise in several scientific applications:
Further research is warranted to fully elucidate its pharmacological potential and optimize its therapeutic efficacy against cancerous cells .
Indolo[2,3-b]quinoxalines represent a privileged class of fused polyheterocyclic systems characterized by a planar, electron-deficient architecture. This scaffold arises from the linear fusion of an indole ring (pyrrole-benzene) with a quinoxaline moiety (benzene-pyrazine), creating a rigid, conjugated tetracyclic system. The resulting planar structure exhibits significant π-electron delocalization, facilitating diverse non-covalent interactions with biological targets. Within this chemotype, the position of ring fusion ([2,3-b]) dictates the spatial orientation of nitrogen atoms, critically influencing electronic properties and hydrogen-bonding capabilities. Derivatives like 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline feature substitutions at the bridgehead nitrogen (N-6) and the quinoxaline ring (C-9), which modulate solubility and steric accessibility while preserving the core's planarity [1] [4]. Table 1 compares key structural features of related fused heterocycles.
Table 1: Structural Features of Fused Heterocyclic Systems
Compound Name | Core Structure | Fusion Sites | Molecular Formula | |
---|---|---|---|---|
9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline | Indole-Quinoxaline | [2,3-b] | C₂₃H₁₉N₃ | |
5,6-Dihydro-7-methyl-6-phenylindolo[1,2-a]quinoxaline | Indole-Quinoxaline (isomeric) | [1,2-a] | C₂₂H₁₈N₂ | [4] |
1-(4-Bromophenyl)-3-phenyl-[1,3,4]thiadiazino[5,6-b]quinoxaline | Quinoxaline-Thiadiazine | [5,6-b] | C₂₁H₁₃BrN₄S | [6] |
Quinoxaline derivatives serve as versatile pharmacophores due to their dual capacity for electrostatic and hydrophobic interactions. The quinoxaline nitrogen atoms act as hydrogen-bond acceptors, while the aromatic system participates in π-π stacking and cation-π interactions. These properties enable modulation of diverse biological targets, including kinases, receptors, and DNA. For instance, indoloquinoxaline-based small molecules like PK2 (6-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline) demonstrate potent agonist activity at the glucagon-like-peptide-1 receptor (GLP1R) through π-π stacking with tryptophan residues (Trp39, Trp42, Trp69, Trp87) in the extracellular domain [2]. Similarly, thiadiazinoquinoxaline derivatives exhibit potential as kinase inhibitors and dyes, underscoring the scaffold's adaptability [6]. The electron-deficient quinoxaline ring further facilitates redox activity, making it suitable for targeting oxidative stress pathways in metabolic diseases.
Indolo[2,3-b]quinoxalines have evolved from natural product mimics to rational drug design platforms. Early studies focused on their structural analogy to the DNA-intercalating alkaloid ellipticine, exploring antitumor and antimicrobial activities. Contemporary research leverages their tunable electronic properties for targeting disease-specific pathways. A landmark development is the discovery of PK2, an indolo[2,3-b]quinoxaline derivative that acts as an orally active nonpeptidic GLP1R agonist. PK2 demonstrates efficacy in preserving pancreatic β-cell mass in diabetic models by enhancing cAMP production (EC₅₀ = 43.66 nM), stimulating insulin secretion, and downregulating pro-apoptotic thioredoxin-interacting protein [2]. This exemplifies the scaffold's capacity to engage G-protein-coupled receptors (GPCRs) – a target class traditionally dominated by peptide ligands. The progression from simple heterocycles to sophisticated derivatives like 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline reflects deliberate optimization for enhanced pharmacokinetics and target specificity.
The design of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline addresses two critical limitations of unsubstituted indoloquinoxalines: poor solubility and insufficient target selectivity. The 6-position nitrogen (N-6) is a key site for functionalization, as alkylation disrupts crystallinity and enhances lipophilicity. Introducing a 4-methylbenzyl group at N-6 provides a hydrophobic anchor for receptor binding pockets while the methyl substituent on the benzyl ring fine-tunes electron density without steric hindrance. Concurrently, the 9-methyl group on the quinoxaline ring serves dual purposes:
This substitution pattern draws inspiration from pharmacologically validated analogs like PK2, where N-6 modifications (e.g., triazole-benzyl groups) confer oral activity and metabolic stability [2]. Table 2 summarizes biological outcomes of strategic indoloquinoxaline substitutions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7